Asymmetric Carboalumination of Alkenes: This method, utilizing dichlorobis(1-neomenthylindenyl)zirconium [(NMI)2ZrCl2] as a catalyst, allows for the efficient synthesis of various reduced polypropionates, including 3-methyl-1-hexanol. This reaction proceeds with high enantioselectivity, enabling the preparation of enantiomerically enriched 3-methyl-1-hexanol. []
Electrochemical Oxidation of Toluene: In this approach, cobalt(II) catalyzes the electrochemical oxidation of toluene in N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([bmpyr]+[Ntf2]−) to produce 3-methyl-1-hexanol, alongside benzaldehyde as the major product. This method offers an alternative route to synthesize 3-methyl-1-hexanol from readily available starting materials. []
Physical and Chemical Properties Analysis
It possesses a characteristic odor often described as "green", "grassy", or "fruity". [, ]
Applications
Food Science: It is identified as a volatile compound present in various food products. In a study analyzing the volatile profile of dry-cured pork products, 3-methyl-1-hexanol was detected as one of the major alcohols contributing to the overall aroma. []
Sensory Analysis: Research suggests that 3-methyl-1-hexanol contributes to the overall sensory experience of food products. Studies evaluating the impact of edible cricket flour on wheat bread identified 3-methyl-1-hexanol as a key volatile compound influencing consumer perception and potentially associated with positive emotions like "happiness". []
Biocontrol Agent Volatilome: Research indicates the presence of 3-methyl-1-hexanol in the volatilome of Aureobasidium pullulans. This yeast species is recognized for its biocontrol properties against fungal pathogens in agricultural settings. The presence of 3-methyl-1-hexanol within the volatilome suggests its potential role in the antifungal activity of A. pullulans. []
Related Compounds
3-Hydroxy-3-methylhexanoic acid
Compound Description: 3-Hydroxy-3-methylhexanoic acid is a volatile organic compound known for its contribution to underarm odor. []
Relevance: This compound shares a similar carbon backbone with 3-Methyl-1-hexanol, differing primarily in the presence of a carboxylic acid functional group instead of a hydroxyl group. The research highlights the importance of understanding the properties of structurally related volatile compounds, such as these two, for applications like odor monitoring and control. []
3-Mercapto-3-methyl-1-hexanol
Compound Description: 3-Mercapto-3-methyl-1-hexanol, like 3-Hydroxy-3-methylhexanoic acid, is a significant contributor to underarm odor. This compound is also volatile and possesses a distinct odor. []
Relevance: This compound also shares a similar carbon skeleton with 3-Methyl-1-hexanol, with the key difference being the presence of a thiol (-SH) functional group instead of a hydroxyl group. The study emphasizes the importance of differentiating between structurally similar compounds with potentially different sensory properties, like 3-Methyl-1-hexanol and this compound, for accurate odor analysis. []
2,4-Dimethyl-1-hexanol
Compound Description: 2,4-Dimethyl-1-hexanol exists as four stereoisomers and serves as an intermediate in the synthesis of reduced polypropionates, which are significant components of various natural products. []
Relevance: This compound is a structural isomer of 3-Methyl-1-hexanol, differing in the position of one methyl group. The research demonstrates the use of 3-Methyl-1-hexanol as a starting material for synthesizing structurally related compounds like 2,4-Dimethyl-1-hexanol, highlighting their interconnectedness in synthetic pathways. []
2,4-Dimethyl-1-heptanol
Compound Description: Similar to 2,4-Dimethyl-1-hexanol, 2,4-Dimethyl-1-heptanol is an intermediate in the synthesis of reduced polypropionates. Its stereoisomers are crucial for the stereoselective synthesis of complex natural products. []
Relevance: This compound is structurally similar to both 3-Methyl-1-hexanol and 2,4-Dimethyl-1-hexanol, differing by the addition of one methylene group to the carbon chain. The research illustrates the application of similar synthetic strategies starting from 3-Methyl-1-hexanol to produce structurally related compounds like 2,4-Dimethyl-1-heptanol, emphasizing the versatility of such synthetic approaches. []
(S)-2-Methyl-1-butanol
Compound Description: (S)-2-Methyl-1-butanol is a chiral alcohol and a commercially available starting material used in the synthesis of more complex reduced polypropionates, particularly those containing three or more branching methyl groups. []
Relevance: This compound represents a simplified structural motif found within 3-Methyl-1-hexanol. The research highlights the utility of (S)-2-Methyl-1-butanol as a starting point for synthesizing structurally more complex targets like 3-Methyl-1-hexanol and its derivatives, emphasizing the hierarchical nature of organic synthesis. []
Benzaldehyde
Compound Description: Benzaldehyde is an aromatic aldehyde and a product of toluene oxidation. It possesses a characteristic almond-like odor and is used in flavorings and as a precursor to other compounds. []
Relevance: While structurally distinct from 3-Methyl-1-hexanol, benzaldehyde's formation alongside 3-Methyl-1-hexanol during the electrochemical oxidation of toluene in the presence of Co(II) highlights a potential connection in their reactivity under specific reaction conditions. []
Ethanol
Compound Description: Ethanol is a simple alcohol commonly used as a solvent, fuel, and beverage. It is also a significant volatile compound found in various food products, including bread. []
Relevance: While structurally different from 3-Methyl-1-hexanol, the identification of ethanol as a major volatile compound in wheat bread alongside 3-Methyl-1-hexanol underscores the complex mixture of volatile compounds present in food and their potential interactions in influencing flavor profiles. []
1-Butanol
Compound Description: 1-Butanol is a four-carbon alcohol used as a solvent and a fuel additive. It is also a volatile compound found in various fermented products, contributing to their characteristic aroma. []
Relevance: While structurally similar to 3-Methyl-1-hexanol, with the key difference being the absence of the methyl branch, the identification of 1-Butanol as a significant volatile compound in wheat bread alongside 3-Methyl-1-hexanol highlights the diversity of alcohols that can be present in food and their potential synergistic effects on aroma. []
Hexanal
Compound Description: Hexanal is a six-carbon aldehyde with a pungent, grassy odor. It is a common volatile compound found in various food products and contributes to their flavor profiles. []
Relevance: While structurally different from 3-Methyl-1-hexanol, the identification of hexanal as a major aldehyde in dry-cured meat products, alongside other alcohols like 3-Methyl-1-hexanol, emphasizes the complexity of volatile compound profiles in food and their combined influence on sensory characteristics. []
Heptanal
Compound Description: Heptanal is a seven-carbon aldehyde with a fatty, citrusy odor. It is another common volatile compound found in various food products and contributes to their flavor profiles. []
Relevance: While structurally different from 3-Methyl-1-hexanol, the presence of heptanal, along with other aldehydes and alcohols like 3-Methyl-1-hexanol, in dry-cured meat products emphasizes the role of a diverse range of volatile compounds in shaping the overall sensory experience of food. []
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Tetramethylthiourea molecule shows crystallographic two-fold symmetry with weak hydrogen bond packing, which connects the molecules to form layers. 1,1,3,3-tetramethyl-2-thiourea appears as white crystals. (NTP, 1992)